molecular formula C8H7AsCl2 B14495931 Arsine, chloro(2-chlorovinyl)phenyl- CAS No. 64049-07-6

Arsine, chloro(2-chlorovinyl)phenyl-

Katalognummer: B14495931
CAS-Nummer: 64049-07-6
Molekulargewicht: 248.97 g/mol
InChI-Schlüssel: DMISEIAWVISFDI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a highly toxic and volatile liquid that was historically used as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes, making it a potent vesicant.

Vorbereitungsmethoden

The synthesis of Arsine, chloro(2-chlorovinyl)phenyl- typically involves the reaction of arsenic trichloride with acetylene in the presence of a suitable catalyst . The reaction can be represented as follows:

AsCl3+C2H2ClCH=CHAsCl2\text{AsCl}_3 + \text{C}_2\text{H}_2 \rightarrow \text{ClCH=CHAsCl}_2 AsCl3​+C2​H2​→ClCH=CHAsCl2​

This process can yield various byproducts, including bis(2-chlorovinyl)arsinous chloride and tris(2-chlorovinyl)arsine . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.

Analyse Chemischer Reaktionen

Arsine, chloro(2-chlorovinyl)phenyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed from these reactions are typically arsenic oxides and substituted arsenic compounds.

Wirkmechanismus

The mechanism of action of Arsine, chloro(2-chlorovinyl)phenyl- involves its interaction with cellular components, leading to cell damage and death. The compound reacts with thiol groups in proteins, disrupting their function and leading to cellular toxicity . It also generates reactive oxygen species, causing oxidative stress and further cellular damage .

Eigenschaften

CAS-Nummer

64049-07-6

Molekularformel

C8H7AsCl2

Molekulargewicht

248.97 g/mol

IUPAC-Name

chloro-[(E)-2-chloroethenyl]-phenylarsane

InChI

InChI=1S/C8H7AsCl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+

InChI-Schlüssel

DMISEIAWVISFDI-VOTSOKGWSA-N

Isomerische SMILES

C1=CC=C(C=C1)[As](/C=C/Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)[As](C=CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.